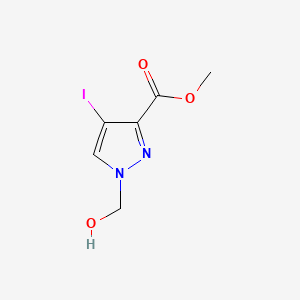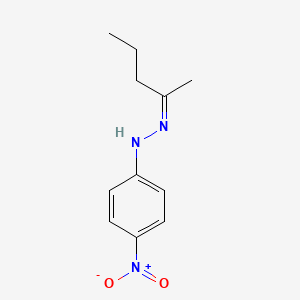methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10901128.png)
2-(4-Fluorophenyl)-4-[[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YL](phenyl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-4-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including fluorophenyl, hydroxy, and pyrazolyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the fluorophenyl groups: This step involves the use of fluorobenzene derivatives in a Friedel-Crafts acylation reaction.
Final assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrazole ring to a pyrazoline ring using reducing agents like sodium borohydride.
Substitution: The fluorophenyl groups can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Oxidation products: Carbonyl derivatives.
Reduction products: Pyrazoline derivatives.
Substitution products: Amino or thio-substituted derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-4-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and hydroxy groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 2-(4-Bromophenyl)-4-[1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The presence of fluorophenyl groups in 2-(4-Fluorophenyl)-4-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its chloro- and bromo-analogues. These properties can enhance its biological activity and make it a more attractive candidate for various applications.
Properties
Molecular Formula |
C27H22F2N4O2 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]-phenylmethyl]-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C27H22F2N4O2/c1-16-23(26(34)32(30-16)21-12-8-19(28)9-13-21)25(18-6-4-3-5-7-18)24-17(2)31-33(27(24)35)22-14-10-20(29)11-15-22/h3-15,23,25,31H,1-2H3 |
InChI Key |
RFRJIKSRCZAVEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1C(C2=CC=CC=C2)C3=C(NN(C3=O)C4=CC=C(C=C4)F)C)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-tert-butylphenyl)methylidene]-3,4,5-trihydroxybenzohydrazide](/img/structure/B10901054.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B10901056.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B10901057.png)
![tert-butyl 2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10901067.png)
![5-methyl-4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10901070.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10901074.png)
![N-(3-fluorophenyl)-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10901079.png)
![2-[(4-Methylquinolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B10901086.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(dimethylamino)phenyl]furan-2-carboxamide](/img/structure/B10901095.png)
![N'-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-2,6-dimethoxybenzohydrazide](/img/structure/B10901108.png)
![2,4-dichloro-N'-[(E)-(5-chlorothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B10901110.png)



